2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid
Overview
Description
2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety through a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of a suitable precursor, such as 4-mercaptobenzoic acid, using reagents like trifluoromethyl iodide or trifluoromethyl bromide under photochemical or thermal conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid involves its interaction with molecular targets through its trifluoromethyl and thioether groups. These functional groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)thiophenol
- 2-(Trifluoromethyl)benzoic acid
Comparison: 2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid is unique due to the presence of both the trifluoromethyl group and the thioether linkage, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and potential biological activity .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]sulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2S/c15-14(16,17)9-5-7-10(8-6-9)20-12-4-2-1-3-11(12)13(18)19/h1-8H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYQQXOGXPPFGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586356 | |
Record name | 2-{[4-(Trifluoromethyl)phenyl]sulfanyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895-45-4 | |
Record name | 2-{[4-(Trifluoromethyl)phenyl]sulfanyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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